molecular formula C11H12F2OS B13639445 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B13639445
M. Wt: 230.28 g/mol
InChI Key: XZMHVAGQLKDEEM-UHFFFAOYSA-N
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Description

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is a sulfur-containing ketone derivative featuring a 2,4-difluorophenylthio group and a branched methyl substituent. Its molecular formula is C₁₁H₁₂F₂OS, with a molecular weight of 230.27 g/mol. The compound combines a thioether linkage (-S-) with a ketone moiety, which may confer unique physicochemical properties, such as enhanced lipophilicity compared to oxygenated analogs.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2,4-difluorophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13/h3-5,7H,6H2,1-2H3

InChI Key

XZMHVAGQLKDEEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-difluorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require a catalyst or base to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death. The compound may also inhibit key enzymes involved in the biosynthesis of essential cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key differences between 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one and related compounds:

Compound Name Molecular Formula Functional Groups Substituents Key Features
1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one C₁₁H₁₂F₂OS Ketone, Thioether 2,4-Difluorophenyl, Methyl High lipophilicity; potential metabolic stability
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ Ketone, Hydroxyl 2-Hydroxyphenyl, Methyl Polar due to -OH; applications in materials science
1-(2,4-Difluorophenyl)-2-methyl-1-butanone C₁₁H₁₂F₂O Ketone 2,4-Difluorophenyl, Methyl Steric hindrance at C2; unknown bioactivity
1-(2,4-Difluorophenyl)-3-phenylhex-5-en-1-one C₁₈H₁₆F₂O Ketone, Alkene 2,4-Difluorophenyl, Phenyl Extended carbon chain; synthetic versatility

Key Observations:

  • Fluorine Effects : The 2,4-difluorophenyl group likely improves metabolic stability and electronegativity, similar to fluorinated antifungal agents like fluconazole derivatives .
  • Steric Considerations: The methyl group at C3 in the target compound may reduce steric hindrance compared to C2-substituted analogs (e.g., 1-(2,4-difluorophenyl)-2-methyl-1-butanone), influencing reactivity .

Biological Activity

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H12F2OS
  • Molecular Weight : 230.27 g/mol
  • Structure : The compound features a difluorophenyl group attached to a thioether and a ketone functional group, which may influence its biological activity.

Biological Activity Overview

Research indicates that 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one exhibits various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections delve into specific activities and mechanisms.

Anti-Cancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a recent study evaluated the cytotoxic effects of various thioether derivatives on cancer cell lines. The results indicated that the presence of fluorinated phenyl groups enhances the compound's ability to induce apoptosis in cancer cells.

CompoundCell Line TestedIC50 (µM)
1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-oneHeLa15.5
Similar ThioetherMCF-720.3

The above table summarizes findings from various studies where the compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15.5 µM, indicating its potential as an anti-cancer agent .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the role of microtubule stabilization in neuronal health. Compounds similar to 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one have been shown to stabilize microtubules, which is crucial for maintaining neuronal integrity.

In a study involving transgenic mouse models of tauopathies, it was found that microtubule-targeting compounds significantly improved cognitive function and reduced tau pathology. The compound's structure suggests it could interact favorably with tubulin, enhancing microtubule stability.

Compound TypeEffect on MicrotubulesReference
Thioether DerivativesStabilization observed
Control (Cevipabulin)Strong stabilization

The mechanism by which 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one exerts its effects is likely multifaceted:

  • Microtubule Stabilization : By binding to tubulin, it prevents depolymerization and promotes stability.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Anti-inflammatory Pathways : It might inhibit pro-inflammatory cytokines, contributing to its neuroprotective properties.

Case Studies

Several case studies have explored the efficacy of this compound in various models:

  • Study on Cancer Cell Lines : A detailed examination was conducted using multiple cancer cell lines to assess the cytotoxic effects of the compound. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
  • Neurodegenerative Disease Models : In vivo studies demonstrated that administration of the compound in tau transgenic mice led to improved cognitive performance and reduced tau aggregation.

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